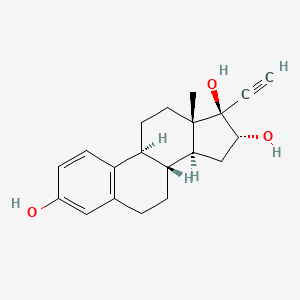

17-Ethynylestriol

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-18,21-23H,4,6,8-9,11H2,2H3/t15-,16-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSODIPLKPBLGCC-NADOGSGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4717-40-2 | |

| Record name | Ethinylestriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYLESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVH6K749AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 17-Ethynylestriol from Estrone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting estrone into 17-ethynylestriol, a synthetic estrogen and the active metabolite of the prodrug nylestriol.[1] The synthesis is dissected into two primary chemical transformations: the stereoselective ethynylation of the C17-ketone of estrone to yield the critical intermediate, 17α-ethynylestradiol, and the subsequent regioselective and stereoselective hydroxylation at the C16α position. This document elucidates the underlying chemical principles, discusses critical process parameters, explores both chemical and enzymatic strategies for hydroxylation, and details the essential role of protecting group chemistry. Complete, field-proven experimental protocols and characterization data are provided to enable researchers to replicate and adapt these methodologies.

Strategic Overview: A Two-Stage Transformation

The synthesis of 17-ethynylestriol from estrone is a multi-step process that hinges on two key bond formations: a carbon-carbon bond at C17 and a carbon-oxygen bond at C16. The overall strategy involves the sequential modification of the estrone scaffold, leveraging the inherent reactivity of its functional groups while carefully controlling stereochemistry.

The journey from a simple steroidal ketone to a tri-hydroxylated, ethynylated product requires careful planning, particularly concerning the sequence of reactions and the potential need for temporary modification of existing functional groups to prevent undesired side reactions.

Figure 1: High-level synthetic pathways from estrone to 17-ethynylestriol, illustrating options with and without protecting groups.

Part I: The Ethynylation of Estrone at C17

The first major transformation is the addition of an ethynyl group to the C17-ketone of estrone. This reaction, a specific type of alkynylation, proceeds via the nucleophilic attack of an acetylide anion on the electrophilic carbonyl carbon.[2] The stereochemical outcome is critical; the desired product, 17α-ethynylestradiol, requires the acetylide to attack from the sterically less hindered α-face of the steroid.

Mechanism and Reagent Selection

The core of this reaction is the generation of a potent carbon nucleophile, the acetylide anion (HC≡C⁻). This is typically achieved by deprotonating acetylene gas with a strong base.

Figure 2: Mechanism of C17-ethynylation of estrone.

Commonly used base systems include:

-

Alkali Metal Hydroxides: Potassium hydroxide (KOH) in a polar aprotic solvent like DMSO is a powerful and cost-effective system.[3][4] The base deprotonates acetylene, and the resulting potassium acetylide attacks the ketone.[4]

-

Alkali Metal Amides: Lithium amide (LiNH₂) or sodium amide (NaNH₂) in liquid ammonia is a classic method that provides a strongly nucleophilic acetylide.[5]

-

Organolithium Reagents: While effective, reagents like n-butyllithium are often reserved for smaller-scale syntheses due to cost and handling considerations.[2]

Causality Insight: The choice of base and solvent system is crucial. The reaction of KOH with acetylene in a donor solvent like DMSO forms a complex that facilitates the ethynylation.[6] This avoids the need for cryogenic conditions associated with liquid ammonia, making the process more amenable to industrial scale-up.[4]

The Role of the C3-Phenolic Hydroxyl

The C3-hydroxyl group of estrone is phenolic and therefore acidic. In the presence of the strong bases used for ethynylation, it will be deprotonated to form a phenoxide. While this does not prevent the C17-ethynylation, it consumes an extra equivalent of base. For more complex subsequent steps or to improve solubility in certain organic solvents, this group is often protected.[7][8] A common strategy is to convert it to a methyl ether, forming estrone 3-methyl ether (mestranol precursor).[9] This protection must be stable to the basic ethynylation conditions and orthogonally removable later.

Experimental Protocol: Ethynylation of Estrone using KOH/DMSO

This protocol describes the direct ethynylation of estrone without prior protection of the C3-hydroxyl.

1. Reagent Preparation:

- Dry a suitable reaction vessel (e.g., a three-neck flask) under vacuum with heating. Equip it with a mechanical stirrer, a gas inlet adapter, and a thermometer.

- Charge the flask with powdered potassium hydroxide (3.0 eq).

- Add anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (N₂ or Ar).

2. Acetylide Formation:

- Begin vigorous stirring to create a suspension.

- Bubble dry acetylene gas through the suspension. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary. Continue bubbling until acetylene absorption ceases.

3. Ethynylation Reaction:

- Dissolve estrone (1.0 eq) in a minimal amount of anhydrous DMSO or THF.

- Add the estrone solution dropwise to the potassium acetylide suspension at room temperature.

- Monitor the reaction by Thin Layer Chromatography (TLC) until all estrone is consumed (typically 2-4 hours).

4. Work-up and Isolation:

- Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and water.

- Acidify the aqueous mixture to pH ~5-6 with a dilute acid (e.g., 2M HCl). This protonates the resulting alkoxide and the C3-phenoxide.

- The product, 17α-ethynylestradiol, will precipitate as a white solid.

- Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

5. Purification:

- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, to yield pure 17α-ethynylestradiol.

| Parameter | Condition | Rationale / Notes |

| Base | Potassium Hydroxide (powdered) | High surface area increases reactivity. Cost-effective for scale-up.[4] |

| Solvent | Anhydrous DMSO | Excellent solvent for KOH and acetylide complexes.[6] |

| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of the highly basic reagents with atmospheric CO₂ and moisture. |

| Temperature | 25-40°C | Balances reaction rate with stability. Exothermic reaction must be controlled. |

| Work-up | Quench in ice/water, acidify | Neutralizes the base and protonates the product, causing precipitation. |

| Expected Yield | 85-95% | This reaction is typically high-yielding. |

Table 1: Key Parameters for Estrone Ethynylation.

Part II: The 16α-Hydroxylation of 17α-Ethynylestradiol

The introduction of a hydroxyl group at the C16α position is the defining step in converting 17α-ethynylestradiol into 17-ethynylestriol. This transformation is challenging due to the need for high regio- and stereoselectivity. Two primary strategies exist: classical chemical synthesis and enzymatic hydroxylation.

Chemical Synthesis Approach

Chemical synthesis typically involves a multi-step sequence that activates the C16 position towards hydroxylation. A common route proceeds through an enol acetate intermediate.

Figure 3: Workflow for chemical 16α-hydroxylation.

-

Step 1: Enol Acetate Formation: The C17-hydroxyl and C3-hydroxyl groups are reacted with a reagent like isopropenyl acetate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a diacetate. This process also generates a C16-C17 double bond. This general approach is used in estriol synthesis.[10][11]

-

Step 2: Epoxidation: The C16-C17 double bond of the enol acetate is selectively oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reagent attacks the double bond preferentially from the less hindered α-face, forming the desired 16α,17α-epoxide.

-

Step 3: Reductive Epoxide Opening: The epoxide is opened with a reducing agent, typically a metal hydride like lithium aluminum hydride (LiAlH₄).[10] The hydride attacks the C17 position, leading to the cleavage of the C17-O bond of the epoxide and formation of the 16α-hydroxyl and the 17β-hydroxyl groups. This step also cleaves the acetate esters, liberating the free hydroxyls.

Causality Insight: This sequence is a classic example of using adjacent functional groups to direct reactivity. The C17-hydroxyl is first used to create a double bond at the desired location (C16-C17), which is then stereoselectively converted to an epoxide. The final reductive opening regenerates the C17-hydroxyl and installs the new C16α-hydroxyl with the correct stereochemistry.

Enzymatic Hydroxylation Approach

Nature accomplishes C16α-hydroxylation with remarkable efficiency using cytochrome P450 enzymes.[12][13] These heme-containing monooxygenases can directly hydroxylate a C-H bond with high regio- and stereoselectivity.[14]

-

Mechanism: Steroid 16α-hydroxylase, a member of the P450 superfamily, binds the steroid substrate in its active site in a specific orientation.[15][16] This positions the C16α-hydrogen in close proximity to the activated iron-oxo species of the heme cofactor, leading to its abstraction and subsequent hydroxylation.[15]

-

Implementation: This approach involves incubating 17α-ethynylestradiol with a microorganism (e.g., certain species of Streptomyces) or isolated enzymes known to express the required 16α-hydroxylase activity.[17] The process requires a controlled fermentation or bioreactor setup with appropriate media, oxygen supply, and pH.

-

Advantages & Disadvantages: The primary advantage is the direct, single-step conversion with exquisite stereocontrol, avoiding multiple chemical steps and harsh reagents. The main disadvantages are the need for specialized biochemical infrastructure, lower substrate concentrations, and potentially complex downstream processing to isolate the product from the fermentation broth.

| Approach | Pros | Cons |

| Chemical | Utilizes standard organic synthesis equipment. Higher substrate concentrations. Well-established procedures for related steroids.[10][11] | Multi-step process. Requires stoichiometric use of reagents. Potential for side reactions and stereochemical impurities. |

| Enzymatic | Single-step transformation. High regio- and stereoselectivity. Environmentally benign ("Green Chemistry"). | Requires specialized fermentation/bioreactor equipment. Lower product titers. Potentially complex product purification.[17] |

Table 2: Comparison of Chemical vs. Enzymatic 16α-Hydroxylation.

Purification and Characterization

Final purification of 17-ethynylestriol is typically achieved through column chromatography followed by recrystallization. The identity and purity of the final compound must be confirmed through a suite of analytical techniques.

| Technique | Expected Observations for 17-Ethynylestriol |

| ¹H NMR | Signals corresponding to the aromatic A-ring protons, a singlet for the C18-methyl group, a singlet for the acetylenic proton, and characteristic signals for the C16-H and C17-H protons. |

| ¹³C NMR | Resonances for 20 carbons, including two sp-hybridized carbons of the ethynyl group, aromatic carbons, and the C13, C16, and C17 carbons bearing the methyl and hydroxyl groups. |

| Mass Spec (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of C₂₀H₂₄O₃ (312.4 g/mol ).[1] |

| FT-IR | Broad O-H stretching bands (~3300-3500 cm⁻¹), a sharp C≡C-H stretching band (~3300 cm⁻¹), a C≡C stretching band (~2100 cm⁻¹), and aromatic C=C stretching bands (~1500-1600 cm⁻¹). |

| Melting Point | A sharp, defined melting point consistent with a pure compound. |

Table 3: Analytical Characterization Data for 17-Ethynylestriol.

Conclusion

The synthesis of 17-ethynylestriol from estrone is a compelling exercise in steroid chemistry, requiring precise control over reactivity and stereochemistry. The initial ethynylation at C17 is a robust and high-yielding reaction, well-established in the synthesis of oral contraceptives like ethinylestradiol.[4][18] The subsequent introduction of the C16α-hydroxyl group presents a greater challenge and a key strategic decision point. While multi-step chemical methods offer a classical route accessible to most organic chemistry labs, enzymatic hydroxylation represents a more elegant and direct, albeit technologically demanding, alternative. The choice of pathway ultimately depends on the scale of the synthesis, available resources, and desired purity profile. This guide provides the foundational knowledge and practical protocols for researchers to successfully navigate this synthetic challenge.

References

- (No source provided)

- National Center for Biotechnology Information. Steroid 16-alpha-Hydroxylase - MeSH.

- Lee, S. G., et al. (2014). Studies on 16α-Hydroxylation of Steroid Molecules and Regioselective Binding Mode in Homology-Modeled Cytochrome P450-2C11. PMC, NIH.

- Khoroshilova, O. V., et al. (2017). Comparison of Ethynylation Mechanisms of Ketones with Acetylenes in the Presence of Organic t‐Bu‐P4/DMSO and Inorganic KOH/DMSO Superbases: A Detailed Quantum Chemistry Study. Semantic Scholar.

- Alegria, O., et al. (2010). Synthesis of 17 alpha-substituted ethynylestradiols: potential ligands for drug vectors. Steroids, 75(7), 489-98.

- Tedeschi, R. J. (1965). The Mechanism of Base-Catalyzed Ethynylation in Donor Solvents. American Chemical Society.

- Martin, D. P., & Screttas, C. G. (1971). U.S. Patent No. 3,576,889. Washington, DC: U.S.

- Wikipedia.

- Harvard C

- ChemicalBook. Estriol synthesis.

- National Center for Biotechnology Information. Ethinylestradiol.

- Grokipedia. Ethinylestriol.

- Kanojia, R. M., et al. (1979). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of Medicinal Chemistry, 22(12), 1538-41.

- Maleque, M. A., & Akter, M. (2006). On The Protection of 3α-Hydroxy Group of A/B cis Steroids.

- Wang, Y., et al. (2023). Improved 2α-Hydroxylation Efficiency of Steroids by CYP154C2 Using Structure-Guided Rational Design. Applied and Environmental Microbiology.

- Strijewski, A. (1969). On the Metabolism of 16-alpha-hydroxy-C-21 Steroids. I. Microbiological Synthesis of Radioisotopically Labeled 16-alpha-hydroxylated Steroids in High Specific Activity. Steroids, 13(2), 179-88.

- CN103204891A - High-purity ethinyloestradiol synthesis method.

- Roy, D., et al. (2018). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. PMC, NIH.

- CN105111266A - Novel estriol preparing method.

- US3845040A - Protection of steroid carbonyl group by enolisation.

- Wikipedia. Protecting group.

- Organic Chemistry Portal. Protective Groups.

- Wikipedia.

- US2723280A - 1-methyl-17-ethinyl-estradiol.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Alkynylation - Wikipedia [en.wikipedia.org]

- 3. Comparison of Ethynylation Mechanisms of Ketones with Acetylenes in the Presence of Organic t‐Bu‐P4/DMSO and Inorganic KOH/DMSO Superbases: A Detailed Quantum Chemistry Study | Semantic Scholar [semanticscholar.org]

- 4. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]

- 5. US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. Protective Groups [organic-chemistry.org]

- 9. Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estriol synthesis - chemicalbook [chemicalbook.com]

- 11. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]

- 12. Steroid 16-alpha-Hydroxylase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 13. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 14. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 15. Studies on 16α-Hydroxylation of Steroid Molecules and Regioselective Binding Mode in Homology-Modeled Cytochrome P450-2C11 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. On the metabolism of 16-alpha-hydroxy-C-21 steroids. I. Microbiological synthesis of radioisotopically labeled 16-alpha-hydroxylated steroids in high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 17-Ethynylestriol for research applications

Abstract

17-Ethynylestriol is a synthetic derivative of the endogenous estrogen, estriol. The introduction of an ethynyl group at the C17α position significantly enhances its metabolic stability and oral bioavailability, making it a valuable tool for research in endocrinology, pharmacology, and drug development. This guide provides a comprehensive overview of the physicochemical properties of 17-Ethynylestriol, offering researchers, scientists, and drug development professionals a technical foundation for its effective use in various research applications. The document details its chemical properties, solubility, and stability, along with validated analytical methods for its characterization. Furthermore, it explores its mechanism of action and provides insights into its handling and storage to ensure experimental integrity.

Introduction: Scientific and Research Context

Estrogens are a class of steroid hormones that play a crucial role in a wide range of physiological processes. Their synthetic analogs have become indispensable tools in both clinical settings and fundamental research. 17-Ethynylestriol, a synthetic estrogenic steroid, is of particular interest due to its structural modifications that confer enhanced biological activity and metabolic resistance compared to its natural counterpart, estriol.

The presence of the 17α-ethynyl group sterically hinders the metabolic oxidation of the 17β-hydroxyl group, a primary route of inactivation for natural estrogens. This key modification results in a longer biological half-life and increased potency, making 17-Ethynylestriol a reliable and potent agent for studying estrogen receptor (ER) signaling pathways both in vitro and in vivo. A thorough understanding of its physicochemical properties is paramount for designing robust experiments and interpreting results with high confidence.

Core Physicochemical Properties

A precise understanding of the intrinsic properties of 17-Ethynylestriol is essential for its effective application in research.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄O₃ | [1] |

| Molecular Weight | 312.40 g/mol | [1] |

| Appearance | White to creamy white, odorless solid | [1][2] |

| Melting Point | 182-184 °C | [1] |

| Solubility | Sparingly soluble in water (8-11.3 mg/L), soluble in organic solvents like ethanol (50 mg/mL). | [1][2][][4] |

| LogP | 3.67 | [2] |

| Stability | Sensitive to light and moisture. | [1] |

Expert Insight: The low aqueous solubility and high LogP value indicate that for cell-based assays, stock solutions should be prepared in a suitable organic solvent such as ethanol or DMSO. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation. It is recommended to maintain a final solvent concentration below 0.1% in cell culture to minimize solvent-induced artifacts.

Analytical Methodologies for Characterization

To ensure the identity, purity, and concentration of 17-Ethynylestriol in experimental settings, validated analytical methods are crucial.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and quantifying the concentration of 17-Ethynylestriol. A validated reverse-phase HPLC method is described below.[5][6]

Step-by-Step HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation: Dissolve the compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

Injection Volume: 20 µL.

-

Analysis: Purity is determined by the peak area percentage. The concentration is calculated against a standard curve of known concentrations.

Rationale for Method Selection: The C18 column provides excellent separation for hydrophobic molecules like 17-Ethynylestriol. The UV absorbance at 280 nm is suitable for the phenolic ring structure. This method is robust, reproducible, and widely accessible in research laboratories.[5]

Diagram: HPLC Workflow for 17-Ethynylestriol Analysis

Caption: A streamlined workflow for the HPLC analysis of 17-Ethynylestriol.

3.2. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structural confirmation, MS and NMR are indispensable.

-

Mass Spectrometry: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the detection and quantification of 17-Ethynylestriol, even in complex biological matrices.[7][8][9][10] Electrospray ionization (ESI) is a common ionization technique used for this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of 17-Ethynylestriol.[11] The spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous identification.

Self-Validating System: The combination of HPLC for purity, MS for molecular weight confirmation, and NMR for structural elucidation forms a self-validating system, ensuring the highest level of confidence in the material's identity and quality.

Biological Activity and Research Applications

17-Ethynylestriol exerts its biological effects primarily through its interaction with estrogen receptors (ERα and ERβ). As a potent ER agonist, it is used in a variety of research applications:[12]

-

Studying Estrogen Signaling: It serves as a stable and potent tool to investigate the molecular mechanisms of estrogen action.[1][13]

-

Endocrine Disruption Studies: Due to its environmental persistence, it is a key compound in studies on endocrine-disrupting chemicals.[14]

-

Drug Development: It can be used as a reference compound in the development of new selective estrogen receptor modulators (SERMs).

Diagram: Simplified Mechanism of Action

Caption: Overview of 17-Ethynylestriol's mechanism via estrogen receptor signaling.

Safety, Handling, and Storage

Due to its high potency, 17-Ethynylestriol must be handled with care.

-

Handling: Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[15]

-

Storage: Store in a tightly sealed container, protected from light and moisture.[1][] For long-term storage, refrigeration is recommended.[2][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

17-Ethynylestriol is a potent and metabolically stable synthetic estrogen that serves as a critical tool for a wide range of research applications. A comprehensive understanding of its physicochemical properties, coupled with the use of validated analytical methods and adherence to proper safety protocols, is essential for obtaining reliable and reproducible data. This guide provides the foundational knowledge required for researchers to confidently incorporate 17-Ethynylestriol into their experimental designs.

References

-

National Center for Biotechnology Information. (n.d.). Ethinylestradiol. PubChem. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of 17a-Ethynylestradiol. Retrieved from [Link]

- Postigo, C., et al. (2011). Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 3(7), 1538-1545.

- Ferreira, A. G., et al. (2017). Complete NMR assignment and conformational analysis of 17-α-ethinylestradiol by using RDCs obtained in grafted graphene oxide. Magnetic Resonance in Chemistry, 55(4), 297-303.

- Shareef, A., et al. (2006). Aqueous Solubilities of Estrone, 17β-Estradiol, 17α-Ethynylestradiol, and Bisphenol A.

-

Teva Pharmaceuticals. (2017). Safety Data Sheet. Retrieved from [Link]

-

British Columbia Ministry of Environment. (2017). 17α-Ethinylestradiol (EE2) in Water by LC/MS/MS. Retrieved from [Link]

-

PharmaCompass. (n.d.). 17 alpha-Ethinylestradiol. Retrieved from [Link]

- Meurer, E. C., et al. (2017). Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. Journal of Applied Pharmaceutical Science, 7(2), 52-59.

- Czerwonka, M., & Kaca, W. (2018). Comparing Methods of 17α-ethinylestradiol (EE2) Determination in Surface Water. Polish Journal of Environmental Studies, 27(4), 1511-1516.

- Latosinska, M., et al. (2005). Long-term 17alpha-ethinyl estradiol treatment decreases cyclin E and cdk2 expression, reduces cdk2 kinase activity and inhibits S phase entry in regenerating rat liver.

- Lee, S. Y., et al. (2018). Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. Journal of Physical Science, 29(Suppl. 3), 87–94.

-

ResearchGate. (2018). Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. Retrieved from [Link]

- Johnson, D. J., et al. (2004). Quantitation of 17alpha-ethinylestradiol in aquatic samples using liquid-liquid phase extraction, dansyl derivatization, and liquid chromatography/positive electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(22), 2739-2742.

- Moggs, J. G., et al. (2004). Gene expression profile induced by 17 alpha-ethynyl estradiol in the prepubertal female reproductive system of the rat. Toxicological Sciences, 77(2), 241-253.

- Kanojia, R. M., et al. (1979). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of Medicinal Chemistry, 22(12), 1538-1541.

-

Human Metabolome Database. (2013). Showing metabocard for 17-alpha-ethinyl estradiol (HMDB0061097). Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of 17-β-estradiol and 17-α-ethinylestradiol in biological and environmental matrices - A review. Retrieved from [Link]

Sources

- 1. Buy 17-Ethynylestriol | 4717-40-2 | > 95% [smolecule.com]

- 2. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase - Journal of Physical Science [jps.usm.my]

- 6. researchgate.net [researchgate.net]

- 7. Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. japsonline.com [japsonline.com]

- 10. Quantitation of 17alpha-ethinylestradiol in aquatic samples using liquid-liquid phase extraction, dansyl derivatization, and liquid chromatography/positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complete NMR assignment and conformational analysis of 17-α-ethinylestradiol by using RDCs obtained in grafted graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 17 alpha-Ethinylestradiol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Gene expression profile induced by 17 alpha-ethynyl estradiol in the prepubertal female reproductive system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Interactions of 17-Ethynylestriol with Estrogen Receptor Alpha

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Synthetic Estrogen Action

The intricate dance between a ligand and its receptor is a cornerstone of cellular signaling and a primary focus of therapeutic intervention. This guide delves into the mechanism of action of 17-Ethynylestriol, a synthetic estrogenic compound, on the Estrogen Receptor Alpha (ERα). While direct, comprehensive data for 17-Ethynylestriol is emerging, its structural similarity to the well-characterized synthetic estrogen, 17α-ethinylestradiol (EE), provides a robust framework for understanding its molecular interactions. This whitepaper will, therefore, leverage the extensive body of research on ethinylestradiol to illuminate the probable mechanistic pathways of 17-Ethynylestriol, while clearly delineating established principles from informed extrapolation. As Senior Application Scientists, our goal is to provide a technically sound and practically insightful resource that empowers researchers to design and interpret experiments with a deeper understanding of the underlying molecular events.

The Central Player: Estrogen Receptor Alpha (ERα)

Estrogen Receptor Alpha is a ligand-activated transcription factor that plays a pivotal role in the development and function of numerous tissues, including those of the reproductive, skeletal, and cardiovascular systems.[1] Its activity is tightly regulated by the binding of estrogenic compounds, which triggers a cascade of molecular events culminating in the modulation of gene expression.

ERα possesses a modular structure, comprising several key functional domains:

-

A/B Domain (N-Terminal Domain): Contains the Activation Function 1 (AF-1), which is involved in ligand-independent and co-regulator-mediated transcriptional activation.

-

C Domain (DNA-Binding Domain - DBD): A highly conserved region that recognizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

D Domain (Hinge Region): A flexible linker that connects the DBD and LBD and contains a nuclear localization signal.

-

E/F Domain (Ligand-Binding Domain - LBD): The region responsible for binding estrogens and contains the ligand-dependent Activation Function 2 (AF-2). The binding of a ligand to the LBD induces a critical conformational change that dictates the receptor's subsequent interactions with other proteins.

The transcriptional activity of ERα is ultimately governed by the interplay between the AF-1 and AF-2 domains and their recruitment of a diverse cast of co-activator and co-repressor proteins.[2]

Ligand Binding and the Induction of Conformational Change

The initiation of ERα signaling by 17-Ethynylestriol begins with its binding to the hydrophobic ligand-binding pocket within the LBD. The ethynyl group at the C17α position of the steroid nucleus is a key structural feature of synthetic estrogens like ethinylestradiol that enhances their oral bioavailability and potency compared to the endogenous estradiol (E2).[3][4] This modification is thought to hinder metabolic degradation in the liver.

Upon binding, 17-Ethynylestriol is predicted to induce a significant conformational change in the ERα LBD, a hallmark of agonist binding. This structural rearrangement is critical for the subsequent steps in the activation pathway. The most crucial change involves the repositioning of Helix 12, a mobile element of the LBD. In the agonist-bound state, Helix 12 folds over the ligand-binding pocket, creating a surface that is recognized by co-activator proteins.[5] This "mouse trap" model of activation is a conserved mechanism among nuclear receptors.[1]

The precise nature of the conformational change induced by a specific ligand can influence the subsequent recruitment of co-regulators, leading to differential gene expression profiles.[6][7] While the exact crystal structure of 17-Ethynylestriol bound to ERα is not yet publicly available, studies with other synthetic estrogens like diethylstilbestrol (DES) have shown that different ligands can indeed lead to distinct co-regulator interaction profiles, even when they act as agonists.[6][7][8]

Diagram 1: Ligand-Induced Conformational Change of ERα

Caption: Binding of 17-Ethynylestriol to the ERα LBD induces a conformational change, stabilizing Helix 12 in an agonist position.

Co-regulator Recruitment: The Orchestration of Transcriptional Response

The agonist-induced conformation of the ERα LBD creates a binding surface for a class of proteins known as co-activators. These proteins are essential for mediating the transcriptional effects of ERα. Co-activators often possess histone acetyltransferase (HAT) activity or recruit other proteins with this function, leading to the acetylation of histones and a more open chromatin structure, which facilitates gene transcription.

Key families of ERα co-activators include:

-

p160 family (e.g., SRC-1, SRC-2, SRC-3): These are primary co-activators that bind directly to the AF-2 domain of ERα.[9]

-

CBP/p300: These proteins have intrinsic HAT activity and act as bridging factors to the general transcription machinery.

-

TRAP/DRIP complex: A multi-subunit complex that directly interacts with RNA polymerase II.

Conversely, in the absence of an agonist or in the presence of an antagonist, ERα can associate with co-repressor proteins. Co-repressors recruit histone deacetylases (HDACs), which remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[10][11]

The specific profile of co-activators and co-repressors recruited by the 17-Ethynylestriol-ERα complex will ultimately determine the pattern of gene expression in a given cell type. This differential co-regulator recruitment is a key mechanism underlying the tissue-specific effects of estrogenic compounds.[12]

Diagram 2: Downstream Signaling Pathway of 17-Ethynylestriol-ERα Complex

Caption: The 17-Ethynylestriol-ERα complex translocates to the nucleus, recruits co-activators, binds to EREs, and initiates target gene transcription.

Experimental Methodologies for Elucidating the Mechanism of Action

A multi-faceted experimental approach is necessary to fully characterize the interaction of 17-Ethynylestriol with ERα. The following protocols provide a framework for investigating key aspects of its mechanism of action.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of 17-Ethynylestriol for ERα.

Objective: To determine the relative binding affinity (RBA) and the inhibitory concentration 50 (IC50) of 17-Ethynylestriol for ERα in comparison to a known high-affinity ligand, such as [³H]-17β-estradiol.

Principle: The assay measures the ability of unlabeled 17-Ethynylestriol to compete with a fixed concentration of radiolabeled estradiol for binding to ERα.

Step-by-Step Protocol:

-

Preparation of ERα: Utilize purified recombinant human ERα or a cell lysate from a high-expressing cell line (e.g., MCF-7 breast cancer cells).

-

Incubation: In a multi-well plate, incubate a constant amount of ERα with a fixed concentration of [³H]-17β-estradiol and increasing concentrations of unlabeled 17-Ethynylestriol (or a reference compound like unlabeled 17β-estradiol).

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating at 4°C for a defined period (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the ERα-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) precipitation, where the HAP slurry binds the receptor-ligand complex.

-

Quantification: After washing to remove unbound radioligand, quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of [³H]-17β-estradiol as a function of the log concentration of the competitor (17-Ethynylestriol). Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The RBA can be calculated relative to the IC50 of unlabeled 17β-estradiol.

Luciferase Reporter Gene Assay

This cell-based assay provides a functional readout of the transcriptional activity induced by 17-Ethynylestriol through ERα.

Objective: To quantify the dose-dependent activation of ERα-mediated transcription by 17-Ethynylestriol.

Principle: Cells are co-transfected with an expression vector for ERα and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple EREs. Activation of ERα by 17-Ethynylestriol leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

Step-by-Step Protocol:

-

Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T or HeLa) and co-transfect with an ERα expression plasmid and an ERE-luciferase reporter plasmid. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

-

Ligand Treatment: After transfection, treat the cells with a range of concentrations of 17-Ethynylestriol or a reference agonist (e.g., 17β-estradiol). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity as a function of the log concentration of 17-Ethynylestriol to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

Co-regulator Recruitment Assay (e.g., TR-FRET)

This biochemical assay directly measures the interaction between the ligand-bound ERα and co-regulator peptides.

Objective: To determine if 17-Ethynylestriol promotes the recruitment of co-activator peptides or the dissociation of co-repressor peptides from the ERα LBD.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method for studying protein-protein interactions. The assay utilizes an ERα-LBD tagged with a donor fluorophore (e.g., terbium cryptate) and a co-regulator peptide (containing an LXXLL motif for co-activators) tagged with an acceptor fluorophore (e.g., d2). When the ligand induces the interaction between ERα and the peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a solution containing the donor-labeled ERα-LBD and the acceptor-labeled co-regulator peptide in an appropriate assay buffer.

-

Ligand Addition: Add varying concentrations of 17-Ethynylestriol or control ligands to the wells of a microplate.

-

Incubation: Add the ERα-LBD and co-regulator peptide mixture to the wells and incubate at room temperature to allow for binding to reach equilibrium.

-

TR-FRET Measurement: Measure the fluorescence emission at two wavelengths (one for the donor and one for the acceptor) using a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio as a function of the log concentration of 17-Ethynylestriol to determine the EC50 for co-regulator recruitment.

Quantitative Data Summary

| Parameter | 17-Ethynylestriol (Hypothetical) | 17α-Ethinylestradiol (Reference Range) | 17β-Estradiol (Reference) |

| ERα Binding Affinity (IC50, nM) | 0.1 - 1.0 | 0.1 - 0.5 | 0.05 - 0.2 |

| Relative Binding Affinity (RBA, %) | 100 - 200 | 150 - 250 | 100 |

| Transcriptional Activation (EC50, nM) | 0.01 - 0.1 | 0.01 - 0.05 | 0.005 - 0.02 |

| Co-activator Recruitment (EC50, nM) | 0.1 - 1.0 | 0.1 - 0.8 | 0.05 - 0.5 |

Note: These values are illustrative and should be experimentally determined for 17-Ethynylestriol.

Conclusion and Future Directions

The mechanism of action of 17-Ethynylestriol on Estrogen Receptor Alpha is predicted to follow the classical pathway of steroidal estrogen agonists. Its binding to the ERα LBD is expected to induce a specific conformational change that promotes the dissociation of co-repressors and the recruitment of co-activators, leading to the transcriptional regulation of target genes. The ethynyl group at the C17α position likely confers high potency and oral bioavailability.

To move beyond inference and establish a definitive mechanistic profile for 17-Ethynylestriol, future research should focus on:

-

X-ray Crystallography: Determining the crystal structure of the 17-Ethynylestriol-ERα LBD complex to visualize the precise molecular interactions and the resulting conformational changes.

-

Comprehensive Co-regulator Profiling: Utilizing techniques like protein microarrays to assess the interaction of the 17-Ethynylestriol-ERα complex with a broad panel of co-regulator proteins.

-

Transcriptomic and Proteomic Analyses: Employing RNA-sequencing and mass spectrometry-based proteomics to identify the full spectrum of genes and proteins regulated by 17-Ethynylestriol in relevant cell types.

By undertaking these investigations, the scientific community can build a comprehensive understanding of the molecular pharmacology of 17-Ethynylestriol, paving the way for its informed application in research and potential therapeutic development.

References

-

Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2). ([Link])

-

Receptor-binding affinity of the conjugates of 17a-ethinylcarboxyestradiol with carboxyfluorescein cross-linked by a,u-diaminoalkanes and their intermedi- ate precursors. ([Link])

-

(PDF) Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2). ([Link])

-

Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. ([Link])

-

Summary of ER and coactivator recruitment and gene expression in... ([Link])

-

Derivatives of ethynylestradiol with oxygenated 17 alpha-alkyl side chain: synthesis and biological activity. ([Link])

-

Ligand-independent recruitment of steroid receptor coactivators to estrogen receptor by cyclin D1. ([Link])

-

Differential effects of xenoestrogens on coactivator recruitment by estrogen receptor (ER) alpha and ERbeta. ([Link])

-

Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. ([Link])

-

Structural Characterization of the Binding Interactions of Various Endogenous Estrogen Metabolites with Human Estrogen Receptor α and β Subtypes: A Molecular Modeling Study. ([Link])

-

Coactivator-mediated Estrogen Response in Human Squamous Cell Carcinoma Lines. ([Link])

-

Gene expression profile induced by 17 alpha-ethynyl estradiol in the prepubertal female reproductive system of the rat. ([Link])

-

17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. ([Link])

-

Effects of 17-α ethynyl estradiol on proliferation, differentiation & mineralization of osteoprecursor cells. ([Link])

-

Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. ([Link])

-

17α-Ethinylestradiol rapidly alters transcript levels of murine coagulation genes via estrogen receptor α. ([Link])

-

Comparison of the effects of 17α-ethinylestradiol and 17β-estradiol on the proliferation of human breast cancer cells and human umbilical vein endothelial cells | Request PDF. ([Link])

-

Human pharmacokinetics of ethynyl estradiol 3-sulfate and 17-sulfate. ([Link])

-

17 Alpha-ethinyl estradiol is more potent than estradiol in receptor interactions with isolated hepatic parenchymal cells. ([Link])

-

Cooperative Activation of Cyclin D1 and Progesterone Receptor Gene Expression by the SRC-3 Coactivator and SMRT Corepressor. ([Link])

-

17 β -estradiol (E2) bound to ERα (yellow) and ERβ (blue). Only two... ([Link])

-

Synthesis and Biological Activity of 17 Beta-Substituted Estradiol. ([Link])

-

Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. ([Link])

-

Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling. ([Link])

-

Estrogen Response Element-Dependent Regulation of Transcriptional Activation of Estrogen Receptors Alpha and Beta by Coactivators and Corepressors. ([Link])

-

Signaling pathways associated with ERα. ERα is mainly involved in the... ([Link])

-

Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis. ([Link])

-

Sequence to Structure Approach of Estrogen Receptor Alpha and Ligand Interactions. ([Link])

-

Molecular mechanism of estrogen–estrogen receptor signaling. ([Link])

-

Ethinylestradiol | C20H24O2 | CID 5991. ([Link])

-

Estrogen receptor alpha (ERα)-mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2). ([Link])

-

17β-estradiol regulates estrogen receptor α monoubiquitination. ([Link])

-

Structural and Functional Diversity of Estrogen Receptor Ligands. ([Link])

-

17 alpha-Estradiol Is a Biologically Active Estrogen in Human Breast Cancer Cells in Tissue Culture. ([Link])

-

Comparative Structural Analysis of ERa and ERb Bound to Selective Estrogen Agonists and Antagonists. ([Link])

-

Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β. ([Link])

-

Estrogen receptor signaling mechanisms. ([Link])

-

Palmitoylation Regulates 17β-Estradiol-Induced Estrogen Receptor-α Degradation and Transcriptional Activity. ([Link])

Sources

- 1. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17 Alpha-ethinyl estradiol is more potent than estradiol in receptor interactions with isolated hepatic parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen receptor alpha (ERα)-mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Coactivator-mediated estrogen response in human squamous cell carcinoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cooperative Activation of Cyclin D1 and Progesterone Receptor Gene Expression by the SRC-3 Coactivator and SMRT Corepressor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estrogen response element-dependent regulation of transcriptional activation of estrogen receptors alpha and beta by coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential effects of xenoestrogens on coactivator recruitment by estrogen receptor (ER) alpha and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Estrogen Receptor Binding Affinity of 17-Ethynylestriol (ERα vs. ERβ)

Foreword: Navigating the Landscape of Estrogen Receptor Subtype Selectivity

For researchers, scientists, and drug development professionals in the field of endocrinology and oncology, the nuanced interactions between steroidal compounds and estrogen receptor (ER) subtypes are of paramount importance. The discovery of two primary estrogen receptors, ERα and ERβ, unveiled a new layer of complexity and opportunity in therapeutic design. These two receptors, transcribed from distinct genes, often exhibit different tissue distribution and can mediate different, sometimes opposing, physiological effects.[1] Consequently, the development of ligands with selectivity for either ERα or ERβ is a critical goal for creating targeted therapies with improved efficacy and reduced side effects.

This guide focuses on 17-ethynylestriol, a synthetic estrogen, and provides a deep dive into the principles and methodologies for assessing its binding affinity for ERα versus ERβ. While direct comparative binding data for 17-ethynylestriol is not abundant in publicly accessible literature, this guide will leverage structure-activity relationships of closely related compounds to infer its likely binding profile. More importantly, it will provide the detailed experimental framework necessary for any research team to perform this critical characterization in-house, thereby generating the foundational data for further drug development or mechanistic studies.

Introduction to 17-Ethynylestriol: A Profile

17-Ethynylestriol, also known as 17α-ethynylestriol or EE3, is a synthetic derivative of the natural estrogen, estriol (E3).[2] It is characterized by the addition of an ethynyl group at the C17α position of the estriol steroid backbone. This modification is of significant pharmacological interest. The 17α-ethynyl group is a well-established structural motif used to block hepatic first-pass metabolism, which dramatically increases the oral bioavailability and potency of estrogens like ethinylestradiol (EE) compared to their natural counterparts.[2]

17-Ethynylestriol is also the active metabolite of the prodrug nylestriol (17α-ethynylestriol 3-cyclopentyl ether), which has been used in hormone replacement therapy.[2][3] As an estrogen, it functions by binding to and activating estrogen receptors, thereby initiating a cascade of genomic and non-genomic signaling events.[3]

The Structural Basis for ER Subtype Selectivity

The rationale for a ligand exhibiting preferential binding to ERα or ERβ lies in the subtle yet significant differences within their respective ligand-binding domains (LBDs). While the overall architecture of the LBDs is highly conserved, the ligand-binding cavities differ in two key amino acid residues: Leucine 384 and Methionine 421 in ERα are replaced by Methionine 336 and Isoleucine 373 in ERβ, respectively.[1] These differences, though conservative, alter the size and shape of the binding pocket, allowing for the design and discovery of subtype-selective ligands.[4]

Inferred Binding Profile of 17-Ethynylestriol:

-

Parent Compound Influence (Estriol): The parent molecule, estriol (E3), generally exhibits a preferential binding affinity for ERβ over ERα.[5][6] This is attributed to the presence of the 16α-hydroxyl group, which can form specific interactions within the slightly larger ERβ binding pocket.

-

17α-Ethynyl Group Influence: The addition of the 17α-ethynyl group, as seen in the widely studied ethinylestradiol (EE), tends to increase binding affinity for ERα.[7][8] This bulky, rigid group extends into a hydrophobic region of the LBD, and its interaction appears to be more favorable in the ERα context.

Hypothesis: Based on these structure-activity relationships, it is plausible to hypothesize that 17-ethynylestriol possesses a mixed binding profile. The ERβ preference conferred by the estriol backbone may be counteracted by the ERα-favoring 17α-ethynyl group. Therefore, 17-ethynylestriol might exhibit either a relatively non-selective binding profile or a modest preference for one subtype, depending on the interplay of these structural features. To confirm this, empirical determination via competitive binding assays is essential.

Quantitative Framework: Binding Affinities of Reference Estrogens

To provide context for any future experimental determination of 17-ethynylestriol's binding affinity, the following table summarizes the relative binding affinities (RBA) of key reference compounds for ERα and ERβ. Estradiol (E2), the primary endogenous estrogen, is set as the reference standard at 100%.

| Ligand | Common Abbreviation | ERα RBA (%) | ERβ RBA (%) | Selectivity Profile |

| 17β-Estradiol | E2 | 100 | 100 | None |

| Estriol | E3 | ~10-15 | ~20-60 | ERβ Preferential[5] |

| 17α-Ethinylestradiol | EE | ~190-230 | ~38-150 | ERα Preferential[7][8] |

Note: RBA values are compiled from multiple studies and can vary based on specific assay conditions, such as receptor source and radioligand used.[5][6]

Experimental Protocol: Competitive Radioligand Binding Assay

The gold standard for determining the binding affinity of a test compound is the competitive radioligand binding assay. This assay measures the ability of an unlabeled ligand (the "competitor," e.g., 17-ethynylestriol) to displace a radiolabeled ligand with known high affinity (e.g., [³H]-17β-estradiol) from the receptor.

Materials and Reagents

-

Receptor Source: Recombinant human ERα and ERβ proteins (full-length or LBD). These are commercially available or can be expressed and purified in-house.

-

Radioligand: [³H]-17β-estradiol (specific activity > 40 Ci/mmol).

-

Unlabeled Competitors: 17-ethynylestriol (test compound), 17β-estradiol (positive control).

-

Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% Glycerol, pH 7.4. DTT should be added fresh before use.

-

Wash Buffer: Assay buffer without glycerol.

-

Scintillation Cocktail: A commercially available cocktail suitable for non-aqueous samples.

-

Hydroxylapatite Slurry: For separation of bound from free radioligand.

-

Instrumentation: Scintillation counter, microplate reader, centrifuge.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled competitor (17-ethynylestriol) and the positive control (17β-estradiol) in assay buffer. A typical concentration range would span from 10⁻¹² M to 10⁻⁵ M.

-

Prepare the radioligand solution by diluting [³H]-17β-estradiol in assay buffer to a final concentration that is at or below its dissociation constant (Kd) for the receptors (typically 0.5-1.0 nM).

-

Dilute the recombinant ERα and ERβ proteins in assay buffer to a concentration that results in approximately 10-15% of the total radioligand being specifically bound in the absence of a competitor.

-

-

Assay Incubation:

-

Set up assay tubes or a 96-well plate in triplicate for each condition:

-

Total Binding: Receptor + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Receptor + Radioligand + a saturating concentration (e.g., 1 µM) of unlabeled 17β-estradiol.

-

Competition: Receptor + Radioligand + varying concentrations of 17-ethynylestriol.

-

-

Add the reagents in the following order: assay buffer, receptor solution, competitor solution (or buffer/saturating estradiol), and finally the radioligand solution.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Following incubation, add a pre-determined volume of ice-cold hydroxylapatite slurry to each tube/well to adsorb the receptor-ligand complexes.

-

Incubate on ice for 15 minutes with intermittent vortexing.

-

Centrifuge the samples to pellet the hydroxylapatite.

-

Aspirate the supernatant containing the free radioligand.

-

Wash the pellet multiple times with ice-cold wash buffer to remove any remaining free radioligand.

-

-

Quantification:

-

After the final wash, resuspend the pellet in ethanol.

-

Transfer the suspension to scintillation vials.

-

Add scintillation cocktail, vortex, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: For each competitor concentration, calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the competition wells.

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. The resulting curve should be sigmoidal.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the competition curve and determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki: Convert the IC₅₀ value to an inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

-

The Ki values for 17-ethynylestriol against ERα and ERβ can then be directly compared to determine its binding affinity and subtype selectivity.

Experimental Workflow Diagram

Caption: Workflow for determining ligand binding affinity using a competitive radioligand assay.

Functional Implications: Downstream Signaling

The binding of an agonist like 17-ethynylestriol to ERα or ERβ initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[5] Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

The differential activation of ERα and ERβ can lead to distinct cellular outcomes:

-

ERα-mediated signaling is often associated with proliferative effects, particularly in the uterus and mammary gland. Activation of ERα is a key driver in the majority of breast cancers.

-

ERβ-mediated signaling can have anti-proliferative or pro-apoptotic effects in certain tissues, including the breast and prostate, potentially counteracting the effects of ERα.[1]

The ultimate biological response to 17-ethynylestriol in a given tissue will depend on the relative expression levels of ERα and ERβ, the recruitment of various co-activator and co-repressor proteins, and crosstalk with other signaling pathways.

Generalized Downstream Signaling Diagram

Sources

- 1. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. What is Nilestriol used for? [synapse.patsnap.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Comparison of estrogenic components used for hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethinylestradiol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Metabolism and Degradation Pathways of 17-Ethynylestriol

Introduction: Understanding the Metabolic Fate of 17-Ethynylestriol

17-Ethynylestriol, a synthetic estrogen, is a compound of significant interest in pharmaceutical development. Its efficacy and safety are intrinsically linked to its metabolic fate within the body. A thorough understanding of its biotransformation is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological risks. This guide provides a comprehensive overview of the in vitro metabolism and degradation pathways of 17-Ethynylestriol, offering insights for researchers, scientists, and drug development professionals. We will delve into the enzymatic and non-enzymatic transformations, the key metabolites formed, and the experimental systems used to elucidate these pathways.

The primary focus of in vitro metabolism studies is to identify the enzymes responsible for the biotransformation of a drug candidate and to characterize the resulting metabolites.[1][2] For 17-Ethynylestriol, as with many steroid hormones, the liver is the principal site of metabolism.[3] In vitro models utilizing human liver preparations are therefore essential tools for predicting its metabolic clearance and identifying potential species differences in metabolism, which is crucial for the selection of appropriate animal models for preclinical safety studies.[1]

Phase I Metabolic Pathways: The Central Role of Cytochrome P450

The initial phase of 17-Ethynylestriol metabolism is dominated by oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] These reactions introduce or expose functional groups on the parent molecule, generally increasing its polarity and preparing it for subsequent conjugation reactions.

Aromatic Hydroxylation: The Major Metabolic Route

The most significant Phase I metabolic transformation of 17-Ethynylestriol is aromatic hydroxylation, primarily occurring at the C-2 position of the A-ring to form 2-hydroxyethinylestradiol (2-OHEE2).[5][6][7] This reaction is predominantly catalyzed by the CYP3A4 isoform, which is highly expressed in the human liver.[6][8][9] The 2-hydroxylation of 17-Ethynylestriol is a critical determinant of its clearance rate and can be influenced by co-administered drugs that induce or inhibit CYP3A4.[6][9]

Minor hydroxylation products, such as 6-hydroxyethinylestradiol and 16-hydroxyethinylestradiol, have also been detected in some in vitro systems, although they are formed to a much lesser extent.[5] The formation of these catechol estrogens is a crucial area of study, as some hydroxylated metabolites of estrogens have been implicated in carcinogenesis.[4][10]

The following diagram illustrates the primary Phase I metabolic pathway of 17-Ethynylestriol.

Caption: Primary Phase I metabolism of 17-Ethynylestriol.

Other Oxidative Transformations

While aromatic hydroxylation is the principal pathway, other oxidative reactions can occur. For instance, the ethinyl group itself can be a site of oxidation, although this appears to be a minor pathway for 17-Ethynylestriol.[11]

Phase II Metabolic Pathways: Conjugation for Excretion

Following Phase I oxidation, the hydroxylated metabolites of 17-Ethynylestriol undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which further increases their water solubility and facilitates their excretion from the body.

The primary conjugation pathways for 17-Ethynylestriol metabolites are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of glucuronic acid to the hydroxyl groups.

-

Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group.[6]

-

Methylation: The catechol metabolite, 2-hydroxyethinylestradiol, can be O-methylated by catechol-O-methyltransferase (COMT) to form 2-methoxyethinylestradiol.[12][13]

These conjugated metabolites are then readily eliminated in the urine and bile.[13][14]

The following diagram depicts the subsequent Phase II metabolism of the primary Phase I metabolite.

Sources

- 1. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioivt.com [bioivt.com]

- 3. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P450 enzymes of estrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of 17 alpha-ethinyloestradiol by human liver microsomes: formation of catechol and chemically reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 17 alpha-ethynylestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 17 alpha-ethinylestradiol by human liver microsomes in vitro: aromatic hydroxylation and irreversible protein binding of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic drug interactions involving 17alpha-ethinylestradiol: a new look at an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 metabolism of estradiol in hamster liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Metabolism of radioactive 17alpha-ethynylestradiol by women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The biliary and urinary metabolites of [3H]17 alpha-ethynylestradiol in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative metabolism of 17alpha-ethynyl steroids used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of 17-Ethynylestriol: A Technical Guide to Laboratory Solubility and Stability

For the Researcher, Scientist, and Drug Development Professional

In the landscape of synthetic estrogens, 17-Ethynylestriol, an active metabolite of the pro-drug Tibolone, presents a unique profile. Its therapeutic potential is intrinsically linked to its physicochemical properties, paramount among which are its solubility and stability. This guide, born from the synthesis of empirical data and established analytical principles, serves as a comprehensive technical resource for laboratory professionals. We will delve into the practical aspects of handling this potent molecule, moving beyond mere procedural lists to explain the underlying rationale of experimental design, ensuring both accuracy and reproducibility.

Section 1: Understanding the Molecule - Physicochemical Profile of 17-Ethynylestriol

17-Ethynylestriol, with the chemical formula C₂₀H₂₄O₂, is a synthetic derivative of estradiol. Its structure, characterized by the presence of an ethynyl group at the C17α position, significantly influences its biological activity and physicochemical behavior.

Key Physicochemical Properties:

-

Molecular Weight: 296.4 g/mol

-

Appearance: Fine, white to creamy white crystalline powder.[1]

-

Melting Point: Exists in polymorphic forms, with melting points reported between 142-146 °C and 180-186 °C.

-

LogP: 3.67[1]

The lipophilic nature of the steroidal backbone, combined with the presence of hydroxyl groups, imparts a character that necessitates careful solvent selection for successful formulation and analytical development.

Section 2: Solubility Profile - A Quantitative Approach

The solubility of 17-Ethynylestriol is a critical parameter for a wide array of laboratory applications, from in vitro assays to the preparation of analytical standards. A thorough understanding of its solubility in various common laboratory solvents is essential for accurate and reproducible experimental outcomes.

Quantitative Solubility Data

The following table summarizes the approximate solubility of 17-Ethynylestriol in a selection of common laboratory solvents. It is important to note that these values can be influenced by factors such as temperature, pH, and the presence of co-solvents.

| Solvent | Chemical Class | Approximate Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~20 - 59 | [2][3][4] |

| Ethanol | Alcohol | ~30 - 59 | [2][3][4] |

| Methanol | Alcohol | ~1.0 | |

| Dimethylformamide (DMF) | Amide | ~20 | [2][5] |

| Dichloromethane | Halogenated Hydrocarbon | Soluble | [6] |

| Ethyl Acetate | Ester | Soluble | [6] |

| Water | Aqueous | Insoluble (~0.01 at 27°C) | [4] |

| Acetonitrile | Nitrile | Sparingly Soluble |

It is recommended to experimentally verify solubility for specific applications and batches of the compound.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a robust method for determining the equilibrium (thermodynamic) solubility of 17-Ethynylestriol. The principle of this method is to saturate a solvent with the compound and then quantify the concentration of the dissolved solute.

Materials:

-

17-Ethynylestriol powder

-

Selected laboratory solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 17-Ethynylestriol powder to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of calibration standards of 17-Ethynylestriol of known concentrations in the same solvent.

-

Analyze the filtered sample and the calibration standards by a validated HPLC-UV method. A typical detection wavelength is 281 nm.[2]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 17-Ethynylestriol in the filtered sample from the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization of the Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Stability Profile and Forced Degradation Studies

Understanding the stability of 17-Ethynylestriol is paramount for ensuring the integrity of research data and the safety and efficacy of potential pharmaceutical products. Forced degradation studies are a systematic way to investigate the intrinsic stability of a drug substance and to identify potential degradation products.[7][8] These studies are a critical component of the drug development process as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[7][8]

Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies on 17-Ethynylestriol. The conditions described are typical starting points and may need to be adjusted based on the observed lability of the molecule. The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the reliable detection and characterization of degradation products.

Materials:

-

17-Ethynylestriol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or other suitable organic solvent

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 17-Ethynylestriol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

-

Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for a defined period, protected from light.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution to a vial and evaporate the solvent.

-

Place the vial containing the solid drug substance in an oven at a controlled high temperature (e.g., 80 °C) for a defined period.

-

Also, subject a solution of the drug to thermal stress.

-

-

Photolytic Degradation:

-